![molecular formula C24H24N2O3S B302482 3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302482.png)
3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. In
Mechanism of Action
The exact mechanism of action of 3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of bacteria and viruses.
Advantages and Limitations for Lab Experiments
One major advantage of using 3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating various disease pathways and potential therapeutic targets. However, one limitation of this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to obtain in large quantities.
Future Directions
There are several potential future directions for research on 3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of new synthetic methods that are more efficient and scalable. Another potential direction is the investigation of this compound's effects on other diseases and conditions, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of several chemical reagents. The most commonly used method for synthesizing this compound is the one-pot reaction, which involves the condensation of 2-aminothiazole, cyclohexanone, and 6-methyl-1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one |
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Molecular Formula |
C24H24N2O3S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N2O3S/c1-16-12-20-21(29-15-28-20)13-17(16)14-22-23(27)26(19-10-6-3-7-11-19)24(30-22)25-18-8-4-2-5-9-18/h2,4-5,8-9,12-14,19H,3,6-7,10-11,15H2,1H3/b22-14-,25-24? |
InChI Key |
PSOXVNDYIWEJIW-OJVQYLDISA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5)OCO2 |
SMILES |
CC1=CC2=C(C=C1C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5)OCO2 |
Canonical SMILES |
CC1=CC2=C(C=C1C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5)OCO2 |
Origin of Product |
United States |
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